7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . The reaction mixture was stirred for 2 hours at room temperature, then filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis
The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
While specific chemical reactions involving “7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane” are not available, similar compounds have shown activity against various cancer cell lines .Physical and Chemical Properties Analysis
The compound is semisolid . Its IR (KBr) ν max /cm −1 is 3434.1, 2892.1, 2775.0, 1250.4 . Its 1 H NMR (300MHz, CDCl 3, δ, ppm) is 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H) . Its 13 C NMR (100 MHz, CDCl 3, δ, ppm) is 171.27, 161.04, 156.00, 147.71, 130.86, 122.42, 120.55, 109.42, 100.93, 29.66 .Scientific Research Applications
Synthetic Aspects and Biological Activities
Research on benzodiazepines and benzothiazepines, compounds related to thiazepane derivatives, outlines significant contributions to the pharmaceutical industry, showcasing their roles in organic synthesis and medicinal chemistry. These compounds, known for their anticonvulsant, anti-anxiety, sedative, and hypnotic properties, have been extensively studied for their biological activities. Synthetic strategies for benzodiazepines utilizing o-phenylenediamine as a precursor have been developed, highlighting their importance in creating biologically active moieties (Teli et al., 2023). Similarly, benzothiazepine derivatives are noted for their diverse biological activities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. These compounds are of particular interest for lead discovery against different families of targets, indicating their utility in drug research (Dighe et al., 2015).
Environmental and Corrosion Applications
Beyond pharmaceutical applications, studies on condensed thiophenes and naphthalocyanines have expanded the understanding of organosulfur compounds and their environmental impact. For instance, the review on the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum highlights the environmental significance of these compounds and their degradation pathways (Kropp & Fedorak, 1998). Moreover, phthalocyanine and naphthalocyanine derivatives have been identified as effective corrosion inhibitors due to their ability to form strong chelating complexes with metallic atoms, demonstrating their importance in materials science and engineering (Verma et al., 2021).
Safety and Hazards
The compound is not intended for human or veterinary use and is available for research use only. Specific safety and hazard information is not available in the search results.
Future Directions
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-4-naphthalen-1-ylsulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c24-29(25,22-7-3-5-16-4-1-2-6-18(16)22)23-11-10-21(28-13-12-23)17-8-9-19-20(14-17)27-15-26-19/h1-9,14,21H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIHFDPAHIJRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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